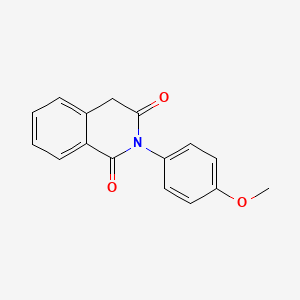

2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis AnalysisThe synthesis of related isoquinoline derivatives often involves multi-step chemical reactions, including condensation, cyclization, and functional group transformations. For instance, the synthesis of 3′-(4-methoxyphenyl)-2-phenyl-4′-(4-ethoxyphenyl)-1,2-dihydro-4H,4′H-spiro[isoquinoline-3,5′-isoxazol]-4-one highlights a process involving the reaction of dipolarophiles with p-methoxybenzadoxime under specific conditions (Akkurt et al., 2010). Similar methodologies could be adapted for synthesizing “2-(4-Methoxyphenyl)-1,3(2H,4H)-Isoquinolinedione.”

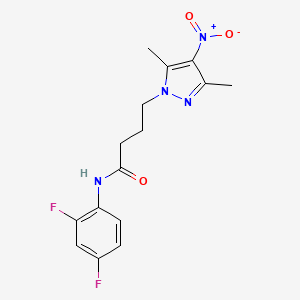

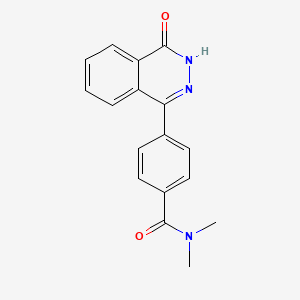

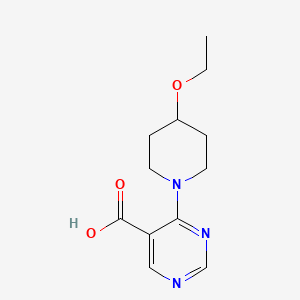

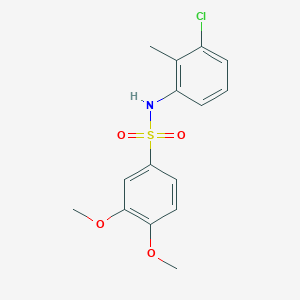

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives has been determined through various spectroscopic techniques and X-ray crystallography. The geometry and conformation of these compounds reveal critical insights into their chemical behavior and reactivity. For example, crystallographic analysis has been used to describe the structure of related compounds, detailing their molecular geometry, bond lengths, angles, and conformational preferences (Akkurt et al., 2010).

Chemical Reactions and Properties

Isoquinoline derivatives participate in various chemical reactions, influenced by their functional groups and molecular structure. For instance, cyclization reactions of 1,2-bis(2-cyanophenyl)propionitriles provide a method for synthesizing isoquinoline derivatives, showcasing the compound's reactivity and potential for chemical modification (Ando et al., 1974).

Wirkmechanismus

Target of Action

Isoquinoline analogs, a group to which this compound belongs, have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Isoquinoline analogs are known to interact with their targets, leading to changes that result in their biological activities .

Biochemical Pathways

Isoquinoline analogs are known to influence various biochemical pathways, leading to their diverse biological activities .

Result of Action

Isoquinoline analogs are known to exert diverse biological activities, which suggest a range of potential molecular and cellular effects .

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)-4H-isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-20-13-8-6-12(7-9-13)17-15(18)10-11-4-2-3-5-14(11)16(17)19/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCWNIGSFBOPQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)CC3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353707 |

Source

|

| Record name | 1,3(2H,4H)-Isoquinolinedione, 2-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49668586 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

60462-91-1 |

Source

|

| Record name | 1,3(2H,4H)-Isoquinolinedione, 2-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3aS*,9bS*)-2-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5640143.png)

![3-imidazo[1,2-a]pyridin-2-yl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5640149.png)

![2-[(2,5-dimethylbenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5640157.png)

![4-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-2-propyl-1,3-thiazole](/img/structure/B5640167.png)

![5-methyl-1'-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5640197.png)

![2-(2-thienyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5640215.png)

![ethyl 4-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5640224.png)